5-Hydroxy-1-methoxy-3-methylanthracene-9,10-dione
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Overview
Description
5-Hydroxy-1-methoxy-3-methylanthracene-9,10-dione is a compound belonging to the anthraquinone family. Anthraquinones are a class of naturally occurring organic compounds characterized by a quinone structure attached to an anthracene ring. This compound is known for its diverse biological activities and has been isolated from various terrestrial and marine sources .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-1-methoxy-3-methylanthracene-9,10-dione typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1,5-dihydroxy-3-methoxy-7-methylanthracene-9,10-dione.
Reaction Conditions: The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale fermentation processes using marine-derived fungi. These fungi are known to produce anthraquinones through enzymatic reactions such as methylation, oxidation, or dimerization .
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-1-methoxy-3-methylanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the quinone structure.
Substitution: Substitution reactions can occur at the hydroxyl or methoxy groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Such as palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products
The major products formed from these reactions include various anthraquinone derivatives with modified functional groups, which can exhibit different biological activities .
Scientific Research Applications
5-Hydroxy-1-methoxy-3-methylanthracene-9,10-dione has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other anthraquinone derivatives.
Biology: Studied for its antimicrobial and antioxidant properties.
Medicine: Investigated for its potential anticancer and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of 5-Hydroxy-1-methoxy-3-methylanthracene-9,10-dione involves its interaction with various molecular targets and pathways:
Antimicrobial Activity: The compound inhibits the growth of fungi by suppressing their ability to grow or reproduce.
Anticancer Activity: It targets essential cellular proteins, such as kinases and topoisomerases, to inhibit cancer cell proliferation.
Antioxidant Activity: The compound scavenges free radicals and reduces oxidative stress.
Comparison with Similar Compounds
Similar Compounds
Physcion: 1,8-dihydroxy-3-methoxy-6-methyl-9,10-anthracenedione.
Emodin: Known for its laxative, antibacterial, and anti-inflammatory effects.
Rubianthraquinone: 3,6-dihydroxy-1-methoxy-2-methylanthracene-9,10-dione.
Uniqueness
5-Hydroxy-1-methoxy-3-methylanthracene-9,10-dione is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties compared to other anthraquinones .
Properties
CAS No. |
52811-52-6 |
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Molecular Formula |
C16H12O4 |
Molecular Weight |
268.26 g/mol |
IUPAC Name |
5-hydroxy-1-methoxy-3-methylanthracene-9,10-dione |
InChI |
InChI=1S/C16H12O4/c1-8-6-10-14(12(7-8)20-2)15(18)9-4-3-5-11(17)13(9)16(10)19/h3-7,17H,1-2H3 |
InChI Key |
PAKHOCRENVPSME-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C1)OC)C(=O)C3=C(C2=O)C(=CC=C3)O |
Origin of Product |
United States |
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